molecular formula C2H4INO B12054533 2-Iodoacetamide-1,2-13C2-2,2-d2 CAS No. 1619234-07-9

2-Iodoacetamide-1,2-13C2-2,2-d2

Cat. No.: B12054533
CAS No.: 1619234-07-9
M. Wt: 188.962 g/mol
InChI Key: PGLTVOMIXTUURA-HDZHEIKLSA-N
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Description

Iodoacetamide-13C2, 2-d2 is an isotopically labeled analogue of 2-Iodoacetamide. It is a compound that contains isotopes of carbon (13C) and deuterium (2H), making it useful in various scientific research applications. The molecular formula of Iodoacetamide-13C2, 2-d2 is I13CD213CONH2, and it has a molecular weight of 188.96 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodoacetamide-13C2, 2-d2 typically involves the incorporation of isotopically labeled carbon and deuterium into the iodoacetamide structure. The reaction conditions often require precise control to ensure the correct isotopic labeling.

Industrial Production Methods

Industrial production of Iodoacetamide-13C2, 2-d2 involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and yield. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

Iodoacetamide-13C2, 2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Iodoacetamide-13C2, 2-d2 include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions to preserve the isotopic labels .

Major Products Formed

The major products formed from reactions involving Iodoacetamide-13C2, 2-d2 depend on the specific reagents and conditions used. For example, reaction with thiols can lead to the formation of thioether derivatives .

Scientific Research Applications

Iodoacetamide-13C2, 2-d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in proteomics for labeling cysteine residues in proteins, aiding in the identification and quantification of proteins.

    Medicine: Utilized in drug development and metabolic studies to trace the pathways of drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Iodoacetamide-13C2, 2-d2 involves its ability to alkylate thiol groups in proteins and other biomolecules. This alkylation can inhibit the function of enzymes and other proteins by modifying cysteine residues. The molecular targets include enzymes with active site cysteine residues, and the pathways involved are those related to protein function and regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Iodoacetamide-13C2, 2-d2 include:

Uniqueness

Iodoacetamide-13C2, 2-d2 is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .

Properties

CAS No.

1619234-07-9

Molecular Formula

C2H4INO

Molecular Weight

188.962 g/mol

IUPAC Name

2,2-dideuterio-2-iodoacetamide

InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1+1D2,2+1

InChI Key

PGLTVOMIXTUURA-HDZHEIKLSA-N

Isomeric SMILES

[2H][13C]([2H])([13C](=O)N)I

Canonical SMILES

C(C(=O)N)I

Origin of Product

United States

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